molecular formula C7H3BrFNO B1484529 5-Bromo-2-fluoro-3-hydroxybenzonitrile CAS No. 1807145-04-5

5-Bromo-2-fluoro-3-hydroxybenzonitrile

Cat. No.: B1484529
CAS No.: 1807145-04-5
M. Wt: 216.01 g/mol
InChI Key: TYOKSHFZFHZTHU-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-hydroxybenzonitrile is an organic compound with the molecular formula C7H3BrFNO. It is characterized by the presence of a bromine atom, a fluorine atom, a hydroxyl group, and a nitrile group attached to a benzene ring. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-3-hydroxybenzonitrile typically involves multi-step organic reactions. One common method is the halogenation of 2-hydroxybenzonitrile followed by selective fluorination and bromination. The reaction conditions include the use of brominating agents like bromine (Br2) and fluorinating agents such as Selectfluor.

Industrial Production Methods: In an industrial setting, the compound is produced through optimized synthetic routes that ensure high yield and purity. Large-scale reactions are conducted under controlled conditions to minimize by-products and ensure safety.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-fluoro-3-hydroxybenzonitrile undergoes various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carboxylic acid.

  • Reduction: The nitrile group can be reduced to form an amine.

  • Substitution: The bromine and fluorine atoms can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used.

  • Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

  • Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed:

  • Oxidation: 5-Bromo-2-fluoro-3-hydroxybenzoic acid.

  • Reduction: 5-Bromo-2-fluoro-3-hydroxybenzylamine.

  • Substitution: Various derivatives depending on the substituent introduced.

Scientific Research Applications

5-Bromo-2-fluoro-3-hydroxybenzonitrile is utilized in several scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

5-Bromo-2-fluoro-3-hydroxybenzonitrile is similar to other halogenated benzonitriles, such as 3-Bromo-5-fluoro-2-hydroxybenzonitrile and 5-Bromo-3-fluoro-2-hydroxybenzonitrile. its unique combination of functional groups gives it distinct chemical properties and reactivity.

Comparison with Similar Compounds

  • 3-Bromo-5-fluoro-2-hydroxybenzonitrile

  • 5-Bromo-3-fluoro-2-hydroxybenzonitrile

  • 5-Bromo-2-hydroxybenzonitrile

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Properties

IUPAC Name

5-bromo-2-fluoro-3-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNO/c8-5-1-4(3-10)7(9)6(11)2-5/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOKSHFZFHZTHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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